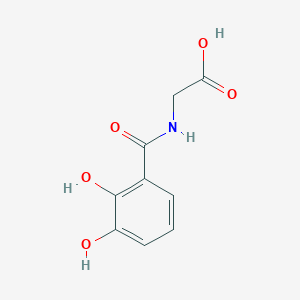
2,3-Dihydroxybenzoylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2, 3-dihydroxyphenyl)(hydroxy)methylidene]amino}acetic acid, also known as 2, 3-dihydroxybenzoyl-N-glycine, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. 2-{[(2, 3-dihydroxyphenyl)(hydroxy)methylidene]amino}acetic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).
Aplicaciones Científicas De Investigación
Biochemical Applications
Antioxidant Properties
Research has demonstrated that DHBG possesses significant antioxidant capabilities. A study highlighted its radical scavenging activity, indicating that DHBG can inhibit oxidative stress by neutralizing free radicals. This property is particularly relevant in the context of cellular protection against damage caused by reactive oxygen species (ROS) .
Iron Chelation
DHBG acts as an effective iron chelator, which is crucial in various biological processes. Its ability to bind iron ions helps prevent oxidative damage associated with iron overload conditions. This characteristic makes DHBG a candidate for therapeutic applications in diseases related to iron dysregulation, such as hemochromatosis .
Medical Applications
Potential Therapeutic Agent
The antioxidative and iron-chelating properties of DHBG suggest its potential as a therapeutic agent. Studies indicate that it may play a role in protecting DNA from oxidative damage, thus contributing to cancer prevention strategies. The compound's ability to inhibit DNA cleavage under oxidative stress conditions positions it as a candidate for further research in cancer therapeutics .
Neuroprotective Effects
There is emerging evidence that DHBG may exhibit neuroprotective effects. Its antioxidative properties could help mitigate neurodegenerative diseases by reducing oxidative stress in neuronal cells. Further studies are needed to fully understand its mechanisms and efficacy in clinical settings.
Environmental Applications
Bioremediation
DHBG has potential applications in bioremediation, particularly in the treatment of heavy metal contamination in soils and water bodies. Its chelating ability allows it to bind heavy metals, thereby facilitating their removal from contaminated environments. Research into microbial fermentation processes has shown that DHBG can be produced using Bacillus subtilis, which may enhance bioremediation techniques .
Case Studies and Research Findings
Propiedades
Número CAS |
16414-49-6 |
|---|---|
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2-[(2,3-dihydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H9NO5/c11-6-3-1-2-5(8(6)14)9(15)10-4-7(12)13/h1-3,11,14H,4H2,(H,10,15)(H,12,13) |
Clave InChI |
QEQVYIIYYNYLHC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O |
Key on ui other cas no. |
16414-49-6 |
Sinónimos |
2,3-dihydroxybenzoyl-N-glycine 2,3-dihydroxybenzoylglycine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















